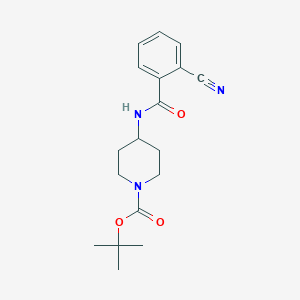

tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

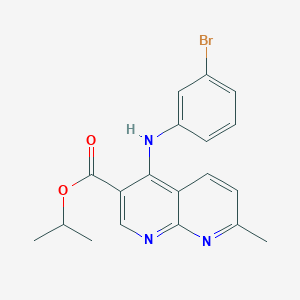

Tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1286274-51-8 . It has a molecular weight of 329.4 and its IUPAC name is tert-butyl 4-[(2-cyanobenzoyl)amino]-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for the compound is 1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)20-16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,22) . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.4 . It is stored in refrigerated conditions . Unfortunately, the search results do not provide more detailed physical and chemical properties of the compound.Scientific Research Applications

Synthetic Routes and Chemical Intermediates

A study highlighted the synthetic routes of vandetanib, a therapeutic agent, indicating the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This compound facilitates various steps such as substitution, deprotection, and methylation, underscoring its utility in producing complex molecules with higher yields and commercial value for industrial-scale synthesis (W. Mi, 2015).

Asymmetric Synthesis and Chirality

The compound's relevance extends to asymmetric synthesis, where chiral sulfinamides, closely related to tert-butanesulfinamide, have been employed extensively as chiral auxiliaries. These auxiliaries are instrumental in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse piperidines, pyrrolidines, and azetidines. This underscores the compound's significance in creating therapeutically relevant and naturally occurring molecular structures (R. Philip et al., 2020).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, related compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been studied for their occurrence, human exposure, and toxicity. Such studies highlight the environmental impact and the need for monitoring and managing the use of tert-butyl derivatives in commercial and industrial applications to mitigate potential health risks (Runzeng Liu & S. Mabury, 2020).

Bioseparation Technologies

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has seen the application of tert-butyl based compounds in the separation and purification of bioactive molecules. This illustrates the compound's utility in developing rapid, green, and efficient methodologies for extracting valuable biological compounds, highlighting its potential in food, cosmetics, and medicinal applications (Jingkun Yan et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, tert-butyl 4-cyanopiperidine-1-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

tert-butyl 4-[(2-cyanobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)20-16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGXOZFKMSTCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)

![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)

![1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol](/img/structure/B2664042.png)

![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)

![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2664050.png)